molecular formula C17H11N5O2 B2638424 1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1251568-78-1

1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2638424
CAS No.: 1251568-78-1
M. Wt: 317.308
InChI Key: SIQXMPWKQGMZIA-UHFFFAOYSA-N
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Description

1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of multiple heteroatoms and aromatic rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multi-step synthetic routes. One common method starts with the preparation of the oxadiazole ring, which is then coupled with a pyridine derivative. The final step involves the formation of the dihydropyridazinone ring through cyclization reactions. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the oxadiazole ring to more reduced forms, typically using reagents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Comparison with Similar Compounds

1-phenyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer a broad range of chemical reactivity and biological activity.

Properties

IUPAC Name

1-phenyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O2/c23-14-8-10-22(13-6-2-1-3-7-13)20-15(14)17-19-16(21-24-17)12-5-4-9-18-11-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQXMPWKQGMZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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